2-Bromo-5-fluoro-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUYYUIDRLAKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyridine Derivatives in Heterocyclic Chemistry
Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. numberanalytics.comnumberanalytics.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for the biological activity of many pyridine-containing drugs. nih.gov The pyridine scaffold is found in numerous natural products, such as vitamins and alkaloids, and is a key structural motif in a wide range of synthetic compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The versatility of pyridine and its derivatives in synthesis allows for extensive functionalization, making them invaluable building blocks in the development of new chemical entities. numberanalytics.comnih.gov
Contextualizing 2 Bromo 5 Fluoro 4 Nitropyridine Within the Halogenated Nitropyridine Class
2-Bromo-5-fluoro-4-nitropyridine belongs to the halogenated nitropyridine class, a group of pyridine (B92270) derivatives featuring both halogen and nitro group substituents. These substituents significantly influence the electron density and reactivity of the pyridine ring. The presence of a nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. uoanbar.edu.iqscribd.com Halogens also act as electron-withdrawing groups through their inductive effect, further modifying the ring's reactivity. The specific combination and positioning of these substituents in this compound create a unique chemical entity with a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
Research Trajectories and Academic Relevance of Fluorinated Pyridines
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Consequently, the study of fluorinated pyridines has become a significant area of research in medicinal chemistry and materials science. chemeurope.comuni-muenster.de Fluorine's high electronegativity and the unique properties of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Research in this area focuses on developing novel methods for the selective introduction of fluorine atoms and fluorinated groups into the pyridine (B92270) ring and exploring the applications of these compounds in various fields. chemeurope.comuni-muenster.de The academic relevance of fluorinated pyridines is underscored by the continuous development of new synthetic methodologies and the increasing number of fluorinated pyridine derivatives entering clinical trials.
Bromine and Nitro Group Effects on Pyridine Reactivity
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the bromo, fluoro, and nitro functionalities onto the pyridine ring in a limited number of steps. These methods primarily involve electrophilic aromatic substitution and nucleophilic substitution pathways.
Electrophilic Aromatic Substitution Strategies for Pyridine Functionalization
Electrophilic aromatic substitution (EAS) on pyridine is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq The nitrogen atom's ability to be protonated in acidic media further deactivates the ring by forming a pyridinium (B92312) ion. uoanbar.edu.iq Despite these challenges, EAS reactions like bromination and nitration can be forced under vigorous conditions. uoanbar.edu.iq
The regioselectivity of electrophilic substitution on substituted pyridines is influenced by the electronic effects of the existing substituents. For pyridine itself, electrophilic attack is favored at the 3-position due to the relative stability of the resulting intermediate carbocation. uoanbar.edu.iq When a fluorine atom is present, its electron-withdrawing inductive effect further deactivates the ring, while its electron-donating mesomeric effect can direct incoming electrophiles.
In the context of fluoro-substituted pyridines, the precise regioselectivity of bromination and nitration to yield this compound is a complex interplay of these electronic factors. The presence of a fluorine atom at the 5-position and a nitro group at the 4-position would direct an incoming electrophile. Theoretical analysis and experimental verification are often employed to predict and confirm the positional selectivity of such reactions. nih.govresearchgate.netrsc.org For instance, the nitration of pyridine-N-oxide, a related system, shows that the kinetic product is the ortho-nitro compound, while the thermodynamic product is the para-substituted one, which is what is experimentally observed. rsc.org
The yield and purity of the desired product in electrophilic aromatic substitution reactions are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagent are critical. nbinno.com For example, the bromination of 2-aminopyridine (B139424) with N-bromosuccinimide (NBS) in acetonitrile (B52724) at low temperatures (0-5 °C) yields 5-bromo-2-aminopyridine with high regioselectivity. chemicalbook.com Similarly, the nitration of 2-bromo-5-fluoroaniline (B94856) to 2-bromo-5-fluoro-4-nitroaniline (B1526599) is sensitive to temperature, with optimal results often obtained at temperatures between -10°C and 10°C. google.com
The choice of nitrating agent is also crucial. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. guidechem.com The temperature must be carefully controlled, as higher temperatures can lead to lower selectivity and the formation of undesired byproducts. nih.gov
Nucleophilic Substitution Pathways for Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a more common and often more efficient method for functionalizing pyridine rings, especially when electron-withdrawing groups are present. sci-hub.se Halogenated pyridines are excellent substrates for SNAr reactions.
The SNAr mechanism in pyridine systems involves the attack of a nucleophile on the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The stability of this intermediate is key to the reaction's feasibility and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. stackexchange.com The pyridine nitrogen itself acts as an electron-withdrawing group, stabilizing the intermediate, particularly when the attack occurs at the 2- or 4-positions. stackexchange.comyoutube.com
The rate of SNAr reactions is influenced by the nature of the leaving group. While typically, the C-F bond is strong, in the context of SNAr, fluoride (B91410) is often a better leaving group than other halogens because the first step (nucleophilic attack) is usually the rate-determining step, and fluorine's high electronegativity strongly activates the ring towards this attack. nih.govreddit.com For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). nih.gov
Multi-Step Synthetic Routes
One plausible multi-step approach could involve the following sequence:
Nitration of a suitable pyridine precursor: For instance, starting with a compound like 2-amino-5-fluoropyridine, nitration can be achieved using a mixture of concentrated sulfuric acid and hydrogen peroxide at low temperatures to produce 5-fluoro-2-nitropyridine. chemicalbook.com
Introduction of the bromo group: This could be achieved through a Sandmeyer-type reaction on an amino-substituted precursor. For example, diazotization of an aminopyridine followed by reaction with a bromide source. A known synthesis of 2-bromo-4-methyl-5-nitropyridine (B1267849) involves the diazotization of 4-methyl-5-nitro-2-aminopyridine with tert-butyl nitrite (B80452) and cuprous bromide. guidechem.com
Protection and deprotection strategies: In some cases, protecting groups may be necessary to control the reactivity of certain functional groups during the synthesis. For example, an amino group might be protected as an amide before a nitration step to prevent unwanted side reactions and to direct the nitration to the desired position. google.comgoogle.com
A specific example of a multi-step synthesis leading to a related compound, 2-bromo-5-fluoro-4-nitroaniline, involves the nitration of 2-bromo-5-fluoroaniline. google.com This highlights the general strategy of introducing the nitro group onto a pre-functionalized aniline (B41778) or pyridine ring.
Below is a table summarizing a potential multi-step synthesis for a related compound, which illustrates the types of reactions and conditions that could be adapted for the synthesis of this compound.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-Amino-5-fluoropyridine | Concentrated H₂SO₄, 3% H₂O₂, 0°C to room temperature | 5-Fluoro-2-nitropyridine chemicalbook.com |
| 2 | 4-Methyl-2-aminopyridine | Concentrated H₂SO₄, concentrated HNO₃, 5-20°C then 50°C | 4-Methyl-5-nitro-2-aminopyridine guidechem.com |
| 3 | 4-Methyl-5-nitro-2-aminopyridine | tert-Butyl nitrite, CuBr, acetonitrile, 60-70°C | 2-Bromo-4-methyl-5-nitropyridine guidechem.com |
| 4 | 2-Bromo-5-fluoroaniline | Nitrating agent (e.g., HNO₃/H₂SO₄), -10°C to 10°C | 2-Bromo-5-fluoro-4-nitroaniline google.com |
Table 1: Illustrative Multi-Step Synthetic Reactions for Related Nitro-Substituted Bromopyridines
This interactive table allows for a clear overview of the reaction steps, reagents, and products involved in the synthesis of similar compounds, providing a framework for the development of a synthetic route to this compound.
Synthesis via Halogenation of Fluoronitropyridine Precursors
One of the most direct conceptual routes to this compound involves the electrophilic bromination of a suitable fluoronitropyridine precursor. This approach hinges on the regioselective introduction of a bromine atom onto the pyridine ring.
The direct bromination of 5-Fluoro-4-nitropyridine would be a logical step to form the target compound. However, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the ring nitrogen, the nitro group (-NO2), and the fluoro group (-F). Therefore, this reaction requires harsh conditions to proceed. The nitration of 2-bromopyridine (B144113) often yields 2-bromo-5-nitropyridine (B18158), indicating the 5-position is susceptible to electrophilic attack, but introducing a bromine onto an already nitrated and fluorinated ring is more challenging. nbinno.com
To overcome the high deactivation of the pyridine ring, the choice of brominating agent and reaction conditions is critical. Common brominating agents include liquid bromine (Br₂) and N-bromosuccinimide (NBS). wikipedia.orggoogle.com For highly deactivated substrates, reactions with these agents often require a strong acid catalyst or promoter, such as oleum (B3057394) (fuming sulfuric acid), to enhance the electrophilicity of the bromine species. google.com
The use of liquid bromine can be slow and may require high temperatures, sometimes leading to a mixture of mono- and di-brominated isomers that are difficult to separate. google.com N-Bromosuccinimide is a convenient and often milder source of electrophilic bromine. wikipedia.org It is widely used for radical, allylic, and benzylic brominations, but also for electrophilic substitution of aromatic rings. researchgate.net The optimization of a synthetic protocol would involve screening different agents, catalysts, solvents, and temperatures to maximize the yield of the desired 2-bromo isomer while minimizing side products. For instance, a patent describes the bromination of pyridine derivatives in the presence of 65% oleum using agents like NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to achieve high selectivity. google.com
Table 1: Comparison of Brominating Agents for Pyridine Derivatives This table is generated based on general principles and data for various pyridine bromination reactions.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Liquid Bromine (Br₂) | Oleum (H₂SO₄/SO₃), high temperature | Powerful brominating agent | Often slow, can lead to polybromination, harsh conditions required for deactivated rings. google.com |
| N-Bromosuccinimide (NBS) | Oleum, Acetonitrile, radical initiator (for other mechanisms) | Milder than Br₂, easier to handle, good regioselectivity in some cases. google.comchemicalbook.com | May require a strong acid promoter for highly deactivated rings. google.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum, often without additional solvent | High selectivity, efficient for large-scale production. google.com | Requires specific conditions for optimal performance. |
Derivatization from Substituted Anilines as Pyridine Ring Precursors
An alternative and often more versatile approach involves building the pyridine ring from a highly substituted aniline intermediate. This multi-step strategy allows for greater control over the final substitution pattern.
The compound 2-Bromo-5-fluoro-4-nitroaniline is a key intermediate that can be synthesized through several routes. One patented industrial process avoids the use of toxic reagents like sodium azide (B81097) by starting from more accessible precursors. google.com This four-step method involves iron-mediated reduction, acetylation, nitration with fuming nitric acid, and subsequent hydrolysis to yield the final aniline with high purity (>98%). google.com
Another documented pathway starts with 4-fluoroaniline, which undergoes acetylation, followed by nitration and then replacement of the acetamido group with bromine, and finally, reduction of a different nitro group to prepare 2-bromo-5-fluoroaniline. google.com This aniline can then be nitrated to give the desired 2-bromo-5-fluoro-4-nitroaniline intermediate.
Table 2: Exemplary Industrial Synthesis of 2-Bromo-5-fluoro-4-nitroaniline Based on information from patent CN113121358A. google.com
| Step | Reactants | Reagents | Key Conditions | Product |
| 1 | Starting Material (unspecified nitro compound) | Iron powder, Ammonium (B1175870) chloride | Reflux, followed by basification (pH 9) | Intermediate Amine |
| 2 | Intermediate Amine | Acetic anhydride (B1165640) (99%) | Heating to 80°C for 1 hour | Acetylated Intermediate |
| 3 | Acetylated Intermediate | Fuming nitric acid, Sulfuric acid (98%) | Dropwise addition at 20-30°C for 1 hour | Nitrated Intermediate |
| 4 | Nitrated Intermediate | Dilute Hydrochloric Acid (15%) | Heating to 100°C for 3 hours (hydrolysis) | 2-Bromo-5-fluoro-4-nitroaniline |
Ring Closure and Aromatization Strategies from Aniline Derivatives
The transformation of an aniline derivative into a pyridine ring is a fundamental strategy in heterocyclic chemistry. While a direct ring expansion of 2-bromo-5-fluoro-4-nitroaniline itself is not a standard reaction, anilines are common precursors for constructing a pyridine ring through condensation reactions. For example, anilines can react with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or their equivalents, followed by cyclization and oxidation/aromatization to form the pyridine heterocycle. organic-chemistry.org These methods build the pyridine ring by providing the remaining carbon atoms needed to complete the six-membered ring. The specific reagents and conditions would be chosen to be compatible with the existing substituents (bromo, fluoro, nitro) on the aniline precursor.
Diazotization-Fluorination Reactions in Pyridine Synthesis
Diazotization reactions are powerful tools for introducing a variety of functional groups onto an aromatic ring, including fluorine. The Balz-Schiemann reaction is the classic method for converting an aromatic amine into an aryl fluoride. nii.ac.jpjove.com This process involves the conversion of an amino group to a diazonium salt (using a nitrite source like NaNO₂ in an acidic medium), which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (B81430) (BF₄⁻), to install the fluorine atom. nii.ac.jpjove.com
This strategy can be applied to the synthesis of fluoropyridines. For instance, the synthesis of 2-Bromo-5-fluoropyridine has been reported starting from 2-bromo-5-aminopyridine. guidechem.com The amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid. This is followed by the addition of fluoroboric acid (HBF₄), which forms the diazonium tetrafluoroborate salt. Subsequent decomposition of this salt yields the desired 2-Bromo-5-fluoropyridine. guidechem.com While this example produces a precursor and not the final target compound, the same principle could be applied to a suitably substituted aminonitropyridine to introduce the fluorine atom at a late stage of the synthesis. One-pot diazotization and fluoro-dediazoniation procedures have also been developed using hydrogen fluoride (HF) as both the solvent and the fluoride source, which can offer high yields without the need to isolate the potentially unstable diazonium salt intermediate. oup.comacs.org
Application of Balz-Schiemann Reaction for Fluorine Introduction
The introduction of a fluorine atom onto an aromatic ring can be effectively achieved via the Balz-Schiemann reaction. This classical method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. In the context of synthesizing this compound, a plausible synthetic route would involve the diazotization of a precursor such as 2-bromo-4-nitro-5-aminopyridine.
The general mechanism proceeds in two key steps:
Diazotization: The primary amino group is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄). lkouniv.ac.in
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt ([Ar-N₂]⁺BF₄⁻) is heated, leading to the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired aryl fluoride. researchgate.net
While the Balz-Schiemann reaction is a powerful tool for fluorination, its application to pyridine derivatives can be challenging. nii.ac.jp The synthesis of 4-fluoropyridine (B1266222) itself is noted to be difficult due to the instability of the product and the formation of polymeric byproducts upon neutralization. nii.ac.jp An alternative strategy might involve introducing the fluorine atom at an earlier stage of the synthesis, followed by subsequent nitration and bromination steps. For instance, a patent for the related compound 2-bromo-5-fluoro-4-nitroaniline describes a process where 2-bromo-5-fluoroaniline is nitrated. google.com This suggests that nitration of a pre-existing bromo-fluoropyridine could be a more viable pathway.
Intermediate Diazonium Salt Management and Thermal Stability
A critical aspect of the Balz-Schiemann reaction is the management of the intermediate diazonium salt. Diazonium salts, in general, are known for their thermal instability and can be explosive in a dry state. researchgate.netquora.com The stability of these intermediates is highly dependent on the molecular structure, the counterion, and the reaction temperature. lkouniv.ac.inresearchgate.net
Key factors influencing the stability of pyridine diazonium salts include:
Electronic Effects: The electron-withdrawing nature of the pyridine ring nitrogen and the additional nitro group can further destabilize the diazonium cation.
Counterion: Tetrafluoroborate (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) anions generally form more stable and isolable diazonium salts compared to chloride (Cl⁻) salts. researchgate.netwhiterose.ac.uk
Temperature: Diazotization reactions are almost universally conducted at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the diazonium salt. researchgate.net
Research has shown that pyridine-based diazonium salts are particularly unstable. For example, pyridine-4-diazonium tetrafluoroborate is reported to be an extremely unstable compound that decomposes rapidly, and there are few to no successful examples of the diazotization of 2-aminopyridine. researchgate.net This inherent instability poses a significant safety risk, especially in large-scale industrial production, where uncontrolled decomposition can lead to a runaway reaction. whiterose.ac.uk Therefore, strict temperature control and often the in-situ use of the diazonium salt without isolation are crucial for safe and effective synthesis. lkouniv.ac.in The use of continuous flow reactors is an emerging strategy to enhance the safety of handling these hazardous intermediates by minimizing the volume of the reactive species at any given time. nih.gov
Catalytic Hydrogenation and Subsequent Functionalization
The nitro group in this compound serves as a versatile functional handle that can be transformed to open up further synthetic possibilities. A common and effective transformation is the reduction of the nitro group to a primary amine (amino group) via catalytic hydrogenation. nih.gov
This reduction is typically carried out using:
Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are common catalysts.
Hydrogen Source: Hydrogen gas (H₂) is the standard reagent, although transfer hydrogenation methods using sources like ammonium formate (B1220265) can also be employed.
Solvent: Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are frequently used.
The resulting 2-bromo-5-fluoro-4-aminopyridine is a valuable intermediate for creating a diverse range of derivatives. The newly introduced amino group can undergo a variety of subsequent functionalization reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH. nih.gov
Coupling Reactions: Participation in the formation of azo compounds or other coupled products.
This two-step sequence of hydrogenation followed by functionalization is a cornerstone of medicinal chemistry and materials science, allowing for the systematic modification of the pyridine scaffold to explore structure-activity relationships. nih.gov
Considerations for Scalable Synthesis and Industrial Applications
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several critical considerations that impact the feasibility, safety, and cost-effectiveness of the process.
| Consideration | Challenges and Strategies |
| Safety of Intermediates | Diazonium salts are potentially explosive and their thermal instability is a major concern. whiterose.ac.ukStrategy: Implement strict temperature control, use continuous flow chemistry to minimize reaction volumes, and potentially use more stable triazene (B1217601) precursors as alternatives to isolating diazonium salts. whiterose.ac.uknih.gov |
| Reagent Cost and Toxicity | Reagents used in multi-step syntheses, such as specialized fluorinating agents (e.g., HBF₄) or catalysts, can be expensive. researchgate.net Some reagents or byproducts may be toxic and require special handling and disposal procedures. google.comStrategy: Develop routes that utilize cheaper, more readily available starting materials. Optimize reaction conditions to maximize yield and minimize waste. Implement recycling protocols for expensive reagents like ionic liquids or catalysts. researchgate.net |
| Process Control and Purity | Industrial production requires robust and reproducible processes that consistently deliver a product of high purity. Side reactions, such as over-halogenation or the formation of regioisomers, must be minimized. Strategy: Utilize process analytical technology (PAT) to monitor reaction progress in real-time. Develop effective purification methods (see Section 2.3) that are scalable and efficient. |
| Environmental Impact | The use of hazardous solvents and the generation of chemical waste are significant environmental concerns. Strategy: Employ "green chemistry" principles by using less hazardous solvents, developing solvent-free reaction conditions, and designing synthetic routes that are atom-economical. |
The development of an industrial process for this compound requires a holistic approach that balances chemical efficiency with safety, cost, and environmental responsibility.
Purification and Isolation Techniques
Achieving high purity of the final this compound product is essential, particularly for its intended use in pharmaceuticals or advanced materials. The primary methods for purification involve recrystallization and chromatography, which are designed to remove unreacted starting materials, reagents, and byproducts from the crude reaction mixture.
Recrystallization Methods for Enhancing Purity
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. rubingroup.org An ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures. mt.com
For a polar compound like this compound, which contains several heteroatoms and electron-withdrawing groups, suitable solvents would likely be polar or a mixture of solvents with differing polarities.
Common Recrystallization Solvents and Systems:
Single Solvents: Ethanol, isopropanol (B130326), or acetone (B3395972) are often good starting points for polar compounds. rochester.edu A patent for the related compound 2-bromo-5-fluoro-4-nitroaniline specifies isopropanol for recrystallization. google.com
Solvent Pairs: A common strategy involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Common pairs include ethanol/water, acetone/hexane (B92381), or ethyl acetate/hexane. rochester.edureddit.com
The choice of solvent is often determined empirically, but the "like dissolves like" principle provides a useful guideline. rubingroup.org The presence of the pyridine ring, however, can sometimes make crystallization more challenging compared to its non-heteroaromatic counterparts. rochester.edu
Chromatographic Separations (e.g., Column Chromatography)
When recrystallization is ineffective or for separating mixtures with very similar solubility profiles, column chromatography is the preferred method of purification. orgsyn.org This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) as they are moved through the column by a liquid mobile phase (the eluent).
Typical Column Chromatography Parameters for Nitropyridines:
Stationary Phase: Silica gel is the most common choice for polar compounds.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The ratio is optimized to achieve good separation, with the goal of having the desired compound's Retention Factor (Rf) in the range of 0.2-0.5 on a Thin-Layer Chromatography (TLC) plate. researchgate.net
Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected as the separated compounds exit the bottom. The fractions containing the pure product are combined, and the solvent is removed by evaporation. orgsyn.org
For functionalized pyridines, eluent systems such as hexane/ethyl acetate or dichloromethane (B109758)/petroleum ether have been shown to be effective. researchgate.net
Solvent Extraction Protocols
Solvent extraction is a critical step in the workup and purification of this compound following its synthesis. This technique is employed to isolate the target compound from the reaction mixture, separating it from unreacted starting materials, catalysts, and byproducts. The choice of solvent and the specific protocol are dictated by the solubility characteristics of the compound and the impurities present.
Detailed research findings from synthetic methodologies for this compound and structurally related compounds highlight the use of specific organic solvents for effective extraction. The process typically involves quenching the reaction mixture with water or an aqueous solution, followed by extraction with a water-immiscible organic solvent.
In the synthesis of related bromo-fluoro-pyridine derivatives, dichloromethane is frequently cited as the extraction solvent. google.com For instance, after the reaction solution is neutralized, it is extracted multiple times with dichloromethane to ensure efficient recovery of the product from the aqueous layer. google.com Similarly, in the preparation of 2-bromo-5-fluoro-4-nitroaniline, a closely related compound, dichloromethane is used to dissolve the crude product before washing with water.
Another commonly used solvent for the extraction of nitropyridine derivatives is ethyl acetate. guidechem.com In the synthesis of 2-bromo-4-methyl-5-nitropyridine, the workup procedure involves the addition of ethyl acetate and water, followed by the collection of the organic phase which is then washed sequentially with water and a saturated brine solution. guidechem.com This washing sequence helps to remove inorganic salts and water-soluble impurities.
The selection of the extraction solvent is based on several factors, including the solubility of the target compound, the solvent's immiscibility with the aqueous phase, its volatility for easy removal, and its inertness towards the product. The following table summarizes the solvents and their roles as identified in the purification protocols of this compound and analogous compounds.
| Solvent System | Application | Purpose | Reference |
| Dichloromethane | Extraction | Isolation of the product from the aqueous reaction mixture. | google.com |
| Ethyl Acetate | Extraction | Isolation of the product from the aqueous reaction mixture. | guidechem.com |
| Water | Washing | Removal of water-soluble impurities and salts from the organic extract. | guidechem.com |
| Saturated Brine Solution | Washing | Removal of residual water from the organic extract and breaking of emulsions. | guidechem.com |
| Ethyl Acetate / Petroleum Ether | Recrystallization | Purification of the isolated solid product. | google.com |
Following the extraction, the combined organic layers are typically dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any dissolved water. google.comguidechem.com The solvent is then removed under reduced pressure to yield the crude product. Further purification is often achieved through recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to obtain the final product with high purity. google.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents on the pyridine ring.
Reactivity at the Bromine Center
The bromine atom at the 2-position of the pyridine ring is a primary site for nucleophilic attack. Its status as a good leaving group, combined with the electronic activation provided by the other substituents, facilitates its displacement.
This compound is expected to react with a range of nucleophiles, leading to the formation of diverse substituted pyridines. Based on the reactivity of analogous compounds like 2-bromo-5-nitropyridine, common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. wikipedia.org For instance, reactions with primary or secondary amines would yield the corresponding 2-amino-5-fluoro-4-nitropyridines. Similarly, treatment with thiols or alkoxides would result in the formation of 2-thioether or 2-alkoxy derivatives, respectively. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile and facilitate the reaction.
Table 1: Examples of Nucleophilic Substitution at the Bromine Center
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | 2-Amino-5-fluoro-4-nitropyridine |
| Thiol | RSH | 2-(Alkyl/Aryl)thio-5-fluoro-4-nitropyridine |
| Alkoxide | RO⁻ | 2-Alkoxy-5-fluoro-4-nitropyridine |
This table represents expected reactivity based on analogous compounds.
The nitro (NO₂) and fluoro (F) groups play a crucial role in activating the pyridine ring towards nucleophilic attack and directing the regioselectivity of the substitution. The nitro group, being a powerful electron-withdrawing group, significantly reduces the electron density of the pyridine ring, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This stabilization lowers the activation energy and accelerates the rate of substitution.
The fluorine atom, due to its high electronegativity, also contributes to the electron-deficient nature of the ring through its inductive effect. This enhances the partial positive charge on the carbon atoms of the ring, making them more susceptible to nucleophilic attack. Consequently, the combined electron-withdrawing effects of the nitro and fluoro groups render this compound highly reactive towards nucleophiles.
Reactivity at the Fluorine Center
While the bromine atom is a common site for substitution, the fluorine atom can also be displaced under certain conditions.
In the context of nucleophilic aromatic substitution on pyridine rings, fluorine is often a more reactive leaving group than bromine. This might seem counterintuitive given that the carbon-fluorine bond is stronger than the carbon-bromine bond. However, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by nucleophiles. organic-chemistry.orglibretexts.org This effect often outweighs the greater strength of the C-F bond, leading to a faster reaction rate for fluoropyridines compared to their bromo- or chloro-analogs. organic-chemistry.orglibretexts.org For example, 2-fluoropyridine has been shown to react significantly faster than 2-chloropyridine with sodium ethoxide in ethanol. libretexts.org Therefore, in this compound, substitution at the fluorine position is a competing possibility, and the reaction outcome may depend on the specific nucleophile and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent transition metal catalyst, followed by transmetalation and reductive elimination.
A variety of such reactions are applicable, with the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions being prominent examples.
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govlibretexts.org For this compound, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-fluoro-4-nitropyridine. chemicalbook.comsigmaaldrich.com
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, also typically catalyzed by palladium with a copper co-catalyst. libretexts.orgwikipedia.org This would introduce an alkyne moiety at the 2-position of the pyridine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgnih.gov It offers a versatile method for synthesizing a wide range of N-aryl compounds.
The differential reactivity of the carbon-bromine and carbon-fluorine bonds can be exploited for selective functionalization. The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for selective coupling at the bromine position while leaving the fluorine atom intact, which can then be used for subsequent transformations. researchgate.net
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(0) catalyst, Base | 2-Aryl-5-fluoro-4-nitropyridine |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-5-fluoro-4-nitropyridine |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Ligand, Base | 2-Amino-5-fluoro-4-nitropyridine |
| Stille Coupling | Organostannane | Pd(0) catalyst | 2-Aryl/Vinyl-5-fluoro-4-nitropyridine |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | 2-Alkenyl-5-fluoro-4-nitropyridine |
This table outlines potential reactivity based on established cross-coupling methodologies for similar substrates.
Sonogashira Coupling for Alkynylation
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type in which an atom attached to an aromatic system, usually hydrogen, is replaced by an electrophile. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion, or sigma complex, followed by deprotonation to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org
Key examples of electrophilic aromatic substitution include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. lumenlearning.commasterorganicchemistry.com The reactivity of the aromatic ring towards EAS is significantly influenced by the substituents already present on the ring. youtube.com Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups deactivate the ring. youtube.com The nature of the substituent also directs the incoming electrophile to specific positions (ortho, meta, or para) on the ring. masterorganicchemistry.comyoutube.com For instance, the nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions on nitrobenzene. youtube.com
Limited Reactivity Due to Electron-Deficient Ring
The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, is inherently electron-deficient. This deficiency is further exacerbated in this compound by the presence of three strongly electron-withdrawing substituents: a bromo group, a fluoro group, and a nitro group. The cumulative effect of these groups significantly deactivates the pyridine ring towards electrophilic aromatic substitution reactions. The nitrogen atom and the electron-withdrawing groups pull electron density away from the ring, making it less attractive to incoming electrophiles.
Directed Substitution Effects of Halogen and Nitro Groups
While the ring is generally deactivated, the existing substituents direct any potential, albeit challenging, electrophilic substitution to specific positions. The bromo and fluoro groups are ortho, para-directing, while the nitro group is a meta-director. The positions on the pyridine ring are numbered starting from the nitrogen as 1. In this compound, the substituents are at positions 2 (Bromo), 5 (fluoro), and 4 (nitro). The interplay of these directing effects further complicates electrophilic substitution pathways.
Nitration and Sulfonation Pathways
Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com Similarly, sulfonation involves the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid) to produce the electrophile SO₃H⁺. masterorganicchemistry.com
Due to the severely deactivated nature of the this compound ring, forcing conditions would be required for nitration or sulfonation to occur. The introduction of another nitro group or a sulfonic acid group onto this already electron-poor ring is an energetically unfavorable process. For comparison, the nitration of the less substituted 2-bromo-5-nitropyridine is a known transformation. nbinno.com The synthesis of related nitro-picoline derivatives has been achieved through the nitration of aminopicolines followed by diazotization and bromination. guidechem.com This indirect route is often necessary when direct nitration is difficult.
| Reaction | Reagents | Typical Electrophile |
| Nitration | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Nitronium ion (NO₂⁺) |
| Sulfonation | Fuming Sulfuric Acid (SO₃ in H₂SO₄) | Sulfur trioxide (SO₃) or protonated SO₃ |
Reduction Reactions of the Nitro Group
The nitro group at the 4-position of this compound is readily susceptible to reduction, a common and synthetically useful transformation.
Formation of Aminopyridine Derivatives
The reduction of the nitro group to an amino group (-NH₂) is a key reaction, yielding valuable aminopyridine derivatives. nih.gov These derivatives are important intermediates in the synthesis of various functionalized heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.orgcommonorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This is often a clean and efficient method.
Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are classic and effective reagents for nitro group reduction. commonorganicchemistry.comacsgcipr.org
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, sometimes offering milder conditions. nbinno.comcommonorganicchemistry.com
The resulting 2-bromo-5-fluoro-4-aminopyridine is a versatile intermediate for further functionalization, such as in cross-coupling reactions or the formation of other nitrogen-containing heterocycles.
| Reducing Agent | Conditions | Product |
| H₂/Pd-C | Catalytic hydrogenation | 2-Bromo-5-fluoro-4-aminopyridine |
| Fe/HCl | Acidic reduction | 2-Bromo-5-fluoro-4-aminopyridine |
| SnCl₂ | Mild reduction | 2-Bromo-5-fluoro-4-aminopyridine |
Oxidation Reactions
The pyridine nitrogen in this compound can undergo oxidation to form the corresponding N-oxide.
Oxidation of the Pyridine Nitrogen to N-Oxide
The lone pair of electrons on the pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The formation of the N-oxide can alter the electronic properties and reactivity of the pyridine ring.
The resulting compound, this compound 1-oxide, is a known chemical entity. biosynth.comnih.gov Pyridine N-oxides themselves can be useful synthetic intermediates, as the N-oxide group can activate the ring for certain nucleophilic substitution reactions and can also be subsequently removed (deoxygenated) if needed. arkat-usa.org
| Oxidizing Agent | Typical Conditions | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent | This compound 1-oxide |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid (AcOH) | Acidic conditions | This compound 1-oxide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
A ¹H NMR spectrum of this compound would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromo, fluoro, and nitro substituents. The proton at the C-3 position would likely appear at a lower field (higher ppm) than the proton at the C-6 position due to the deshielding effects of the adjacent nitro and bromo groups. Spin-spin coupling between the fluorine atom and the adjacent proton at C-6, as well as long-range coupling between the two protons, would provide further structural confirmation.
The ¹³C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached substituents. The carbon atom bearing the nitro group (C-4) and the carbon atom attached to the bromine (C-2) would be expected to be significantly deshielded. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) would be observable and crucial for assigning the carbon signals unambiguously.
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected. Its chemical shift would be indicative of the electronic effects of the other substituents on the ring. Coupling to the adjacent protons would be observed, providing connectivity information.
COSY (Correlation Spectroscopy) would establish the correlation between the two protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is vital for confirming the placement of the substituents around the ring. For instance, correlations between the proton at C-6 and the carbons at C-2, C-4, and C-5 would be expected.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively). Characteristic bands for the C-F, C-Br, and C=N stretching vibrations, as well as aromatic C-H stretching and bending vibrations, would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the nitro group often gives a strong Raman signal. The vibrations of the pyridine ring would also be Raman active and provide further structural information.
Fourier Transform Infrared (FT-IR) Spectral Interpretation
The FT-IR spectrum of this compound is predicted to be characterized by a series of distinct absorption bands arising from the vibrations of its constituent functional groups. By analogy with related compounds such as 5-bromo-2-nitropyridine (B47719) and 2-chloro-5-nitropyridine, the spectral regions of interest can be delineated. niscpr.res.innih.govresearchgate.net
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The pyridine ring vibrations will be prominent in the 1600-1400 cm⁻¹ region. rsc.orgresearchgate.net The nitro group (NO₂) is a strong infrared absorber and will exhibit characteristic asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com The carbon-fluorine (C-F) stretching vibration is anticipated to produce a strong band in the 1360-1000 cm⁻¹ range, while the carbon-bromine (C-Br) stretching vibration will likely be found at lower wavenumbers, typically below 1000 cm⁻¹. wikipedia.org
Fourier Transform Raman (FT-Raman) Spectral Analysis
Complementing the FT-IR data, the FT-Raman spectrum of this compound would provide valuable information about the vibrational modes of the molecule. Based on studies of similar compounds like 5-bromo-2-nitropyridine, the pyridine ring vibrations are expected to be strong features in the Raman spectrum. niscpr.res.innih.govresearchgate.net The symmetric stretching vibration of the nitro group is also typically Raman active. In contrast to FT-IR, the C-Br stretching vibration often gives a more intense signal in the Raman spectrum. The C-H stretching vibrations will also be observable.
Characteristic Vibrational Modes of Pyridine Ring, Nitro, Bromo, and Fluoro Moieties
A detailed assignment of the vibrational modes of this compound can be predicted by considering the contributions of each functional group, drawing on data from analogous molecules like 5-bromo-2-nitropyridine and 2-chloro-5-nitropyridine. niscpr.res.inresearchgate.net
Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching | 3100 - 3000 | Medium to Weak | Medium |
| Pyridine Ring Stretching | 1600 - 1400 | Medium to Strong | Strong |
| NO₂ Asymmetric Stretching | 1550 - 1500 | Strong | Weak |
| NO₂ Symmetric Stretching | 1360 - 1330 | Strong | Medium |
| C-F Stretching | 1250 - 1100 | Strong | Weak |
| Pyridine Ring Breathing | ~1000 | Weak | Strong |
| C-Br Stretching | 700 - 500 | Medium | Strong |
This table is a prediction based on analogous compounds and general spectroscopic principles.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₅H₂BrFN₂O₂, the theoretical exact mass can be calculated. This high-precision measurement is crucial for confirming the identity of the compound in complex mixtures or after synthesis. rsc.orgnih.gov The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak in the mass spectrum.
Fragmentation Patterns and Structural Elucidation
The fragmentation of this compound in a mass spectrometer would provide significant structural information. Based on the principles of mass spectrometry, several fragmentation pathways can be anticipated. libretexts.orgyoutube.com Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO). The presence of a bromine atom would likely lead to its cleavage as a bromine radical (•Br). The pyridine ring itself can also undergo fragmentation. The relative abundance of the fragment ions would depend on their stability.
Predicted Fragmentation Pathways for this compound
| Precursor Ion (M⁺) | Predicted Fragment | Neutral Loss |
| [C₅H₂BrFN₂O₂]⁺ | [C₅H₂BrFN]⁺ | NO₂ |
| [C₅H₂BrFN₂O₂]⁺ | [C₅H₂FN₂O₂]⁺ | Br |
| [C₅H₂BrFN₂O₂]⁺ | [C₅H₂BrFN₂O]⁺ | O |
| [C₅H₂BrFN₂O₂]⁺ | [C₄H₂FN₂O₂]⁺ | CBr |
This table presents theoretically plausible fragmentation pathways.
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. nih.govresearchgate.net For this compound, DFT calculations could provide valuable insights that complement experimental data.
A typical computational study would involve geometry optimization to determine the most stable three-dimensional structure of the molecule. Subsequent frequency calculations would yield theoretical vibrational spectra (FT-IR and Raman) that can be compared with experimental or predicted data to aid in the assignment of vibrational modes. nih.gov Furthermore, computational models can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis could also be employed to investigate intramolecular interactions and charge distribution.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine the most stable geometric configuration of the molecule. nih.govnih.gov This process, known as geometry optimization, seeks the lowest energy state of the molecule, which corresponds to its most probable structure.
Theoretical studies on similar pyridine derivatives, such as 3-bromo-2-hydroxypyridine, have demonstrated that DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. nih.gov For instance, in the case of 3-bromo-2-hydroxypyridine, a potential energy surface scan was performed by varying a specific dihedral angle to identify the most stable conformer. nih.gov This approach allows for a detailed understanding of the molecule's three-dimensional shape, which is fundamental to its interaction with other molecules.
Table 1: Representative Optimized Geometric Parameters for a Substituted Pyridine Ring (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.39 | 120 | 0 |
| C-N | 1.34 | 118 | 0 |
| C-Br | 1.88 | - | - |
| C-F | 1.35 | - | - |
| C-NO₂ | 1.47 | - | - |
| Note: This table is for illustrative purposes. Actual values for this compound would be obtained from specific DFT calculations. |
Vibrational Frequency Analysis and Comparison with Experimental Data
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations are instrumental in predicting these vibrational frequencies. nih.govresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated.
For related molecules like 2-fluoro-5-bromopyridine, researchers have found that theoretical frequencies computed using DFT methods show good agreement with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to even better correlation with experimental values. researchgate.net The analysis of potential energy distribution (PED) is also performed to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net This detailed assignment is crucial for interpreting experimental spectra and understanding the dynamics of the molecule.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Substituted Pyridine (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) | 3100 | 3095 | C-H stretch |
| ν(C=N) | 1600 | 1595 | C=N stretch |
| ν(C-F) | 1250 | 1248 | C-F stretch |
| δ(C-H) | 850 | 845 | C-H bend |
| Note: This table is for illustrative purposes. Actual data for this compound would require specific experimental and computational studies. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. wolfram.commdpi.com It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comresearchgate.net These regions are indicative of where a molecule is likely to undergo electrophilic or nucleophilic attack, respectively. researchgate.net
For aromatic and heterocyclic compounds, the MEP surface typically shows negative potential (often colored red or orange) above and below the plane of the ring, associated with the π-electron system, and around electronegative atoms like nitrogen and oxygen. mdpi.comresearchgate.net In this compound, the nitro group and the nitrogen atom in the pyridine ring are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the bromine and fluorine atoms might exhibit positive potential, indicating sites for nucleophilic interaction. The MEP map provides a visual guide to the molecule's reactivity, complementing other electronic structure analyses. wolfram.commdpi.com
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method allows for the quantification of electron delocalization, which is a key factor in the stability of aromatic systems. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis reveals the stabilizing effects of hyperconjugation and resonance. wikipedia.orgwisc.edu
Table 3: Key NBO Interactions and Stabilization Energies (Illustrative)
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(1) N₅ | π(C₂-C₃) | 5.2 |
| π(C₂-C₃) | π(C₄-C₅) | 20.5 |
| LP(1) O₁ | σ*(N₅-C₆) | 2.1 |
| Note: This table is for illustrative purposes. Actual values for this compound would be obtained from specific NBO calculations. |
Studies on Non-Linear Optical (NLO) Behavior
Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies such as optical switching and frequency conversion. The NLO behavior of a molecule is characterized by its polarizability (α) and hyperpolarizability (β).
Computational studies can predict these properties. For molecules like this compound, the presence of the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms suggests the potential for NLO activity. DFT calculations can be employed to compute the dipole moment, polarizability, and first-order hyperpolarizability of the molecule. A large hyperpolarizability value is indicative of significant NLO potential.
Prediction of Chemical Softness and Electrophilicity Index
The concepts of chemical hardness and softness, derived from conceptual DFT, are used to describe the resistance of a species to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a species to accept electrons.
These parameters can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, a high electrophilicity index would be expected due to the presence of the strongly electron-withdrawing nitro group. This would indicate that the molecule is a strong electrophile, readily accepting electrons in chemical reactions. These theoretical descriptors provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in various chemical environments.
Applications and Advanced Materials Research
Pharmaceutical and Medicinal Chemistry Applications
The unique electronic properties and substitution pattern of 2-bromo-5-fluoro-4-nitropyridine make it a valuable intermediate in the synthesis of novel therapeutic agents.
This compound serves as a critical precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). innospk.com The presence of a bromine atom, a fluorine atom, and a nitro group provides multiple reactive sites that chemists can strategically manipulate to build more complex molecular architectures. innospk.com Pyridine (B92270) derivatives, in general, are widely utilized in pharmaceuticals due to their diverse biological activities. nbinno.com Nitropyridines, specifically, are recognized as convenient and readily available precursors for a wide variety of promising and complex bioactive molecules, including those with antitumor, antibacterial, and antifungal properties. nih.gov The utility of similar bromo-nitropyridine compounds as intermediates extends to the synthesis of antimicrobial agents and therapeutic compounds for serious conditions like cancer. innospk.com
The value of this compound as an intermediate is highlighted by its role in creating functionalized pyridines, which are key components in drug discovery. nbinno.com For instance, related compounds like 2-bromo-5-nitropyridine (B18158) are used to synthesize 2-amino-5-nitropyridine, a crucial intermediate for various drugs. nbinno.com The reactive nature of the bromo and nitro groups allows for a range of chemical transformations, enabling the introduction of diverse functional groups into the pyridine framework. innospk.com
The synthesis of biaryl and pyridyl analogs is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of potential drug candidates. This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate these analogs. nbinno.comnih.gov In a Suzuki coupling reaction, the bromine atom on the pyridine ring can be readily replaced with an aryl or heteroaryl group from a boronic acid or ester partner, leading to the formation of a new carbon-carbon bond. nih.gov
This methodology has been successfully employed to create a variety of biaryl derivatives with potential anti-inflammatory applications. nih.gov Similarly, the synthesis of diaryl-substituted pyridines has been achieved through sequential Suzuki coupling reactions starting from dibromopyridines. nih.gov The ability to introduce different aryl groups allows for the fine-tuning of the pharmacological properties of the resulting molecules. For example, 2-aryl-5-nitropyridines, synthesized from 2-bromo-5-nitropyridine via palladium-catalyzed cross-coupling, serve as useful intermediates for a range of pyridine-based compounds. nbinno.com
Table 1: Examples of Coupling Reactions for Biaryl and Pyridyl Analog Synthesis This table is for illustrative purposes and shows general reaction types applicable to this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Palladium catalyst | 2-Aryl-5-fluoro-4-nitropyridine |
| Stille Coupling | 2-Bromo-4-fluoropyridine | Organotin reagent | Palladium catalyst | 2-Substituted-4-fluoropyridine |
| Sonogashira Coupling | 2-Bromo-4-fluoropyridine | Terminal alkyne | Palladium/Copper catalyst | 2-Alkynyl-4-fluoropyridine |
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of modern oncology drug discovery. nih.gov Nitropyridine derivatives have been utilized as precursors in the synthesis of various kinase inhibitors. nih.gov For example, they have been used to create potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
The general applicability of bromo-substituted heterocyclic compounds in this area is well-established. For instance, bromo-pyrimidine analogues have been designed and synthesized as potent tyrosine kinase inhibitors. researchgate.netarabjchem.org The synthesis of these inhibitors often involves a key step where the bromine atom is displaced or used in a cross-coupling reaction to build the final complex molecule. researchgate.netarabjchem.org The development of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases, another important class of cancer targets, also utilizes nitropyridine intermediates. acs.org Furthermore, 5-bromo-2-nitropyridine (B47719) is explicitly mentioned as an intermediate in the development of anti-cancer and anti-inflammatory agents. chemimpex.com The structural motifs present in this compound make it a highly relevant starting material for the synthesis of novel kinase inhibitors and other anti-cancer agents. nbinno.comnih.govchemimpex.com
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties. researchgate.net The fluorine atom in this compound can significantly influence the metabolic stability of molecules derived from it. mdpi.combenthamscience.comresearchgate.netnih.gov One of the primary advantages of fluorine substitution is its ability to block metabolically labile sites. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, which can prolong the drug's half-life in the body. nih.gov
Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, which can in turn affect its binding affinity to the target receptor and its bioavailability. benthamscience.comresearchgate.net The introduction of fluorine can modulate the pKa of nearby functional groups, which is crucial for optimizing a drug's absorption and distribution characteristics. nih.govnih.gov While fluorination is a powerful tool, its effect on metabolic stability is not always straightforward and needs to be evaluated on a case-by-case basis. For example, in a study of fluorinated 7-phenyl-pyrroloquinolinone derivatives, monofluorination of the phenyl ring did not lead to an improvement in metabolic stability. nih.gov
Table 2: Key Effects of Fluorine Substitution in Drug Design
| Property Affected | Influence of Fluorine | Reference |
| Metabolic Stability | Can block metabolic oxidation sites, increasing drug half-life. | mdpi.comnih.govnih.gov |
| Binding Affinity | Alters electronic properties, potentially increasing drug-receptor interactions. | benthamscience.comresearchgate.net |
| Lipophilicity | Increases lipophilicity, which can affect membrane permeability. | benthamscience.comresearchgate.net |
| pKa Modulation | The electron-withdrawing nature of fluorine can alter the pKa of nearby acidic or basic groups. | nih.govnih.gov |
This compound and its close structural analogs are key intermediates in the synthesis of specific, marketed pharmaceutical agents. A notable example is its relevance in the preparation of Tezacaftor, a drug used for the treatment of cystic fibrosis. google.com While the patent for Tezacaftor synthesis describes the use of a related intermediate, tert-butyl (2-bromo-5-fluoro-4-nitrophenyl)carbamate, the core structure highlights the importance of the 2-bromo-5-fluoro-4-nitro-aromatic scaffold in the construction of this complex molecule. google.com The synthesis of such complex drugs often involves multiple, carefully planned steps where intermediates like this compound provide the necessary chemical handles for subsequent transformations.
Agrochemical Applications
The utility of pyridine-based compounds extends beyond pharmaceuticals into the agrochemical sector, where they form the basis of many fungicides, insecticides, and herbicides. nih.gov Nitropyridine derivatives, in particular, have shown promise as precursors for new agrochemicals. nih.gov
There is significant research into nitropyridyl-based compounds for their insecticidal properties. acs.org For example, novel dichloropropene ethers containing a nitropyridyl moiety have demonstrated potent insecticidal activities against various lepidopteran pests. acs.org Research has shown that a nitro group on the pyridine ring can be a viable alternative to other electron-withdrawing groups for achieving optimal insecticidal activity. acs.org Bromo-nitropyridine compounds are also recognized as important intermediates in the synthesis of agrochemicals, including pesticides and herbicides. nbinno.cominnospk.comchemimpex.com This suggests that this compound is a valuable starting material for the discovery and development of new and effective crop protection agents.
Precursor for Pesticides and Herbicides
Halogenated nitropyridines are important synthons in the creation of novel pesticides and herbicides. For instance, the related compound 2-bromo-5-nitropyridine is a known intermediate in the synthesis of various agrochemicals. nbinno.com The strategic placement of the bromo, fluoro, and nitro groups on the pyridine ring of this compound offers multiple reaction sites for chemical modification, allowing for the synthesis of a diverse library of potential pesticide and herbicide candidates. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.
Targeting Specific Biological Pathways in Pests
The structural motifs present in this compound are known to be important for biological activity in pests. The pyridine core is a common feature in many bioactive molecules, and the electron-withdrawing nature of the fluorine and nitro groups can enhance the molecule's ability to interact with specific enzymatic or receptor targets within pests. This targeted approach can lead to the development of more effective and selective pesticides that have a reduced impact on non-target organisms.
Material Science and Advanced Functionalities
The unique electronic and structural characteristics of this compound make it a promising candidate for the synthesis of advanced materials with tailored properties.
Synthesis of Advanced Materials with Specialized Electronic or Optical Properties
Pyridine-based compounds are integral to the development of materials with interesting electronic and optical properties. The combination of a π-deficient pyridine ring with electron-withdrawing groups like fluorine and nitro suggests that derivatives of this compound could exhibit unique photophysical properties. These properties are sought after for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Formation of Stable Complexes with Metals for Novel Materials
The nitrogen atom in the pyridine ring of this compound can act as a ligand, forming stable coordination complexes with various metal ions. The electronic properties of the pyridine ring, modulated by the bromo, fluoro, and nitro substituents, can influence the stability and the electrochemical and photophysical properties of the resulting metal complexes. These novel materials could find applications in catalysis, sensing, and as functional components in molecular devices. For example, bipyridine ligands, which can be synthesized from bromopyridines, are well-known for their ability to form stable complexes with metals. ossila.com
Potential in Non-Linear Optical (NLO) Materials
Molecules with a high degree of conjugation and a significant difference in electron density, often described as donor-acceptor systems, can exhibit non-linear optical (NLO) properties. The nitro group in this compound is a strong electron-accepting group, which, when combined with suitable electron-donating groups introduced through chemical modification, could lead to the creation of materials with significant NLO activity. nih.gov Such materials are of interest for applications in optical communications, data storage, and laser technology.
Building Block in Organic Synthesis
Perhaps the most immediate and well-established application of this compound is its role as a versatile building block in organic synthesis. The differential reactivity of the substituents on the pyridine ring allows for a stepwise and controlled introduction of various functional groups.
Versatility as an Intermediate for Diverse Heterocyclic Compounds
This compound serves as a key building block for the synthesis of various heterocyclic compounds. nbinno.com The presence of multiple reactive sites allows for sequential and selective chemical transformations. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. The fluorine atom also influences the reactivity of the ring and can be a site for further modification.
This multi-functional nature enables chemists to introduce a variety of substituents and build complex molecular architectures. For instance, the bromine atom can be substituted by amines, thiols, or alkoxides to create 2-substituted-5-fluoro-4-nitropyridines. nbinno.com Subsequent reduction of the nitro group opens up pathways to a diverse range of pyridine derivatives with potential applications in pharmaceuticals and materials science. nbinno.com
Synthesis of Functionalized Pyridines, Pyrimidines, and Quinolines
The utility of this compound extends to the synthesis of a variety of important heterocyclic systems, including functionalized pyridines, pyrimidines, and quinolines. nbinno.com
Functionalized Pyridines:
The reactivity of the bromo group in this compound is central to the synthesis of functionalized pyridines. It can readily undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to form 2-aryl-5-fluoro-4-nitropyridines. nbinno.com These reactions are fundamental in creating carbon-carbon bonds and introducing aryl groups onto the pyridine ring. Similarly, Sonogashira coupling with terminal acetylenes can be employed to synthesize 2-ethynylpyridines. chemicalbook.com
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the pyridine ring.
Functionalized Pyrimidines:
While direct synthesis of pyrimidines from this compound is less commonly documented, its derivatives can serve as precursors. For instance, the reduction of the nitro group to an amine, followed by further functionalization and cyclization reactions, can lead to the formation of pyrimidine (B1678525) rings fused to the initial pyridine scaffold. The synthesis of pyrimido[4,5-d]pyrimidines has been achieved through a two-step process starting from substituted 4-aminopyrimidine-5-carbonitriles, demonstrating a general strategy for building such fused heterocyclic systems. mdpi.com The synthesis of fluorinated pyrimidines has also been developed from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides, highlighting a method for constructing the fluorinated pyrimidine core. nih.gov
Functionalized Quinolines:
The synthesis of quinoline (B57606) derivatives often involves the construction of the quinoline ring system from acyclic or simpler cyclic precursors. nih.govnih.gov While this compound may not be a direct starting material for common quinoline syntheses like the Skraup or Friedländer reactions, its functional groups can be manipulated to create intermediates suitable for such cyclizations. For example, the nitro group can be reduced to an amine, and the bromo group can be used to introduce a side chain that can then participate in a ring-closing reaction to form the quinoline structure.
Scaffolds for Pyridine-Based Libraries of Synthons
The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound is an excellent scaffold for creating libraries of pyridine-based synthons. Its multiple, differentially reactive sites allow for a combinatorial approach to synthesis, where a wide variety of functional groups can be introduced at specific positions on the pyridine ring.
By systematically varying the nucleophiles used to displace the bromine atom and the reagents used to modify the nitro and fluoro groups, a large and diverse library of pyridine derivatives can be generated. This is particularly valuable in drug discovery, where the rapid synthesis and screening of many different compounds are essential for identifying new therapeutic agents. The ability to create a collection of related but structurally distinct molecules from a single, versatile starting material like this compound is a powerful strategy in modern medicinal chemistry.
Below is a table summarizing the synthetic versatility of this compound:
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 2-Substituted-5-fluoro-4-nitropyridines | nbinno.com |
| Suzuki Coupling | Arylboronic acids / Palladium catalyst | 2-Aryl-5-fluoro-4-nitropyridines | nbinno.com |
| Sonogashira Coupling | Terminal acetylenes / Palladium catalyst | 2-Ethynylpyridines | chemicalbook.com |
| Nitro Group Reduction | H₂, Pd/C or Ni catalyst | 2-Bromo-5-fluoro-4-aminopyridine | nbinno.com |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to valuable chemical intermediates is a cornerstone of modern chemistry. For 2-Bromo-5-fluoro-4-nitropyridine, future research will likely concentrate on greener and more efficient catalytic methods to improve upon traditional synthetic approaches.
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. Future efforts in the synthesis of this compound and its derivatives are expected to embrace these principles to minimize environmental impact and enhance safety.
One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, improve yields, and often allows for the use of less solvent compared to conventional heating methods. nih.govrsc.orgyoutube.comnih.gov For the synthesis of pyridine (B92270) derivatives, microwave irradiation has been successfully employed to promote reactions, and this technology could be adapted for the efficient production of this compound. nih.gov
Another key area of development is the use of flow chemistry . nih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved safety, scalability, and product consistency. acs.orgacs.org The implementation of flow processes for the nitration and bromination steps in the synthesis of this compound could lead to more efficient and safer industrial-scale production.
Furthermore, the exploration of environmentally friendly solvents is a critical aspect of green chemistry. The use of biomass-derived solvents or conducting reactions in aqueous media, where possible, can significantly reduce the environmental footprint of the synthesis.
Catalytic Transformations for Enhanced Efficiency
Catalysis is at the heart of efficient chemical synthesis. Future research will likely focus on developing novel catalytic systems to streamline the synthesis of this compound and its precursors.
Photocatalysis , which utilizes visible light to drive chemical reactions, is an emerging and sustainable approach. nih.govacs.orgacs.orgresearchgate.netbionity.com This method offers mild reaction conditions and can enable unique chemical transformations. The development of photocatalytic methods for the functionalization of pyridine rings could lead to more direct and efficient routes to compounds like this compound. nih.govacs.orgresearchgate.netbionity.com
Advanced Functionalization and Derivatization Strategies
The true value of this compound lies in its potential as a scaffold for the synthesis of more complex and functionalized molecules. The bromine atom, the fluorine atom, and the nitro group all provide reactive handles for further chemical modification.
Expanding the Scope of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromo substituent on the pyridine ring makes this compound an ideal substrate for a variety of such reactions.
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. Research will likely focus on expanding the range of boronic acids and esters that can be coupled with this compound to introduce a wide variety of aryl and heteroaryl substituents. frontierspecialtychemicals.comsigmaaldrich.com
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netsoton.ac.ukwikipedia.orgossila.comorganic-chemistry.orglibretexts.org The resulting alkynylpyridines are versatile intermediates that can be further transformed into a variety of other functional groups or used in the construction of conjugated materials. researchgate.netsoton.ac.uk
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. researchgate.netsoton.ac.uklibretexts.orgarabjchem.org This is particularly relevant for the synthesis of biologically active compounds, as the amino group is a common feature in many pharmaceuticals.
Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl halide. This provides a method for the introduction of vinyl groups, which can then be further functionalized.
A summary of potential cross-coupling partners for this compound is presented in the table below.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Applications |
| Suzuki-Miyaura | Organoboronic acids/esters | C-C (aryl/heteroaryl) | Synthesis of biaryl compounds, kinase inhibitors |
| Sonogashira | Terminal alkynes | C-C (alkynyl) | Synthesis of conjugated materials, pharmaceutical intermediates |
| Buchwald-Hartwig | Amines | C-N | Synthesis of biologically active amines, ligands |
| Heck | Alkenes | C-C (vinyl) | Synthesis of functionalized alkenes, polymer precursors |
Design and Synthesis of Complex Polycyclic Systems
The multiple reactive sites on this compound make it an excellent starting material for the construction of complex polycyclic and heterocyclic systems. The strategic manipulation of the bromo, fluoro, and nitro groups can lead to the formation of fused ring systems with interesting structural and electronic properties. For instance, intramolecular cyclization reactions following initial functionalization could be employed to build novel heterocyclic scaffolds. The synthesis of fused deazapurine heterocycles from related pyrimidine (B1678525) precursors highlights the potential for such transformations. ossila.com
Investigating New Biological and Material Applications
The unique electronic properties and substitution pattern of this compound and its derivatives make them attractive candidates for a range of applications.
In the realm of pharmaceuticals , the fluorinated pyridine motif is a key component in many biologically active compounds. innospk.com The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. innospk.com Derivatives of this compound are being explored as potential kinase inhibitors for the treatment of cancer and other diseases. arabjchem.orged.ac.ukresearchgate.netrsc.org The pyridine core can act as a scaffold to which various functional groups can be attached to target the active site of specific kinases.
In the field of agrochemicals , pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. nbinno.cominnospk.com The introduction of fluorine and a nitro group can significantly impact the biological activity of these compounds. nbinno.com Research is ongoing to develop novel pesticides and herbicides derived from functionalized pyridines to address the challenges of resistance and to improve crop protection. researchgate.net
In material science , the highly functionalized nature of this compound makes it a valuable building block for the synthesis of novel polymers and functional materials. acs.orgnbinno.cominnospk.com The ability to introduce various substituents through cross-coupling reactions allows for the fine-tuning of the electronic and physical properties of the resulting materials. These materials could find applications in areas such as organic electronics, sensors, and advanced coatings.
Computational Chemistry for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the pace of discovery.
The vast amount of data generated from chemical reactions can be leveraged by machine learning (ML) algorithms to build predictive models. beilstein-journals.orgresearchgate.net For a versatile building block like this compound, which can undergo numerous transformations, ML models can be trained to predict the most likely products and optimal reaction conditions. chemrxiv.orgresearchgate.net
By creating datasets of reactions involving this compound and its derivatives, researchers can develop models that predict reaction yields, identify potential side products, and suggest the best catalysts, solvents, and temperatures for a desired transformation. beilstein-journals.org This approach can significantly reduce the number of experiments required, saving time and resources. Future work will likely involve the development of bespoke ML models specifically trained on the reactivity of halogenated nitropyridines to guide their synthetic applications.
High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of virtual compounds against biological targets to identify potential drug candidates or molecules with other desired properties. nih.govnih.gov Starting with this compound as a core scaffold, vast virtual libraries of derivatives can be generated by computationally modifying its functional groups.
These virtual libraries can then be docked into the binding sites of various proteins to predict their binding affinities. This approach can rapidly identify promising compounds for further experimental validation. HTVS can accelerate the discovery of new applications for derivatives of this compound in areas beyond traditional drug discovery, such as agrochemicals or materials science.
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Library Generation | Create a large virtual library of derivatives based on the this compound scaffold. | Combinatorial chemistry software, cheminformatics toolkits. |
| 2. Target Selection | Choose a panel of biological targets (e.g., proteins) implicated in a disease of interest. | Protein Data Bank (PDB), literature review. |
| 3. Molecular Docking | Computationally dock each compound from the virtual library into the binding site of the selected targets. | AutoDock, Glide, GOLD, and other docking software. |
| 4. Scoring and Ranking | Score the docked poses based on predicted binding affinity and rank the compounds. | Scoring functions within docking software, molecular mechanics/generalized Born surface area (MM/GBSA) calculations. |
| 5. Hit Selection | Select the top-ranking compounds for experimental validation. | Visual inspection of binding modes, filtering based on drug-likeness properties. |
Environmental and Toxicological Impact Studies (Methodological Focus)
Methodologically, the toxicological evaluation should follow a tiered approach as recommended by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development). This would begin with in vitro assays to assess cytotoxicity, genotoxicity (e.g., Ames test, in vitro micronucleus assay), and potential for skin and eye irritation. fishersci.com Based on these results, in vivo studies in animal models may be warranted to determine acute oral, dermal, and inhalation toxicity, as well as repeat-dose toxicity to identify target organs. fishersci.com
The environmental risk assessment should focus on key parameters such as biodegradability, potential for bioaccumulation, and aquatic toxicity. Standardized OECD test guidelines should be employed to assess its effects on representative aquatic organisms like algae (e.g., OECD 201), daphnids (e.g., OECD 202), and fish (e.g., OECD 203). The environmental fate, including partitioning in soil and water, should also be investigated to predict its persistence and potential for long-range transport.
| Test Category | Recommended Test (Methodological Focus) | Endpoint |
|---|---|---|
| Acute Toxicity | Acute Oral, Dermal, and Inhalation Toxicity (e.g., OECD TG 420, 402, 403) | LD50/LC50 values |
| Genotoxicity | Ames Test (OECD TG 471), In Vitro Micronucleus Assay (OECD TG 487) | Mutagenic and clastogenic potential |
| Skin/Eye Irritation | In Vitro Skin Corrosion and Irritation Tests (e.g., OECD TG 439), In Vitro Eye Irritation Test (e.g., OECD TG 492) | Irritancy potential |
| Aquatic Toxicity | Alga Growth Inhibition Test (OECD TG 201), Daphnia sp. Acute Immobilisation Test (OECD TG 202), Fish Acute Toxicity Test (OECD TG 203) | EC50 and LC50 values |
| Biodegradability | Ready Biodegradability Test (e.g., OECD TG 301) | Percentage of degradation over a specific period |
Studies on Persistence, Degradability, and Bioaccumulation Potential (Methodology-focused)
Currently, there is a significant lack of published data regarding the persistence, degradability, and bioaccumulation potential of this compound. Future research should focus on establishing this foundational knowledge using standardized and innovative methodologies.
Persistence and Degradability Studies
The environmental persistence of a chemical is its ability to resist degradation. Studies should investigate both biotic and abiotic degradation pathways.
Abiotic Degradation: Methodologies should be employed to assess the compound's stability against natural environmental factors.
Hydrolysis: Standard tests following Organisation for Economic Co-operation and Development (OECD) Guideline 111 can determine the rate of hydrolysis at different pH values (4, 7, and 9) to simulate its stability in various aquatic environments.
Photolysis: The rate of degradation due to light should be quantified. This involves exposing an aqueous solution of the compound to artificial sunlight, as outlined in OECD Guideline 316, to determine its atmospheric and aquatic photolytic half-life.
Biotic Degradation: The susceptibility of this compound to microbial breakdown is a critical factor in its environmental persistence. nih.gov
Ready Biodegradability: Initial screening using OECD 301 tests (e.g., 301B CO₂ Evolution Test or 301F Manometric Respirometry Test) would provide insight into whether the compound can be easily mineralized by common microorganisms from wastewater treatment plants. nih.govbpcinstruments.com.cn These tests run for 28 days and measure the conversion of the organic carbon in the test substance to CO2 or the consumption of oxygen. cefic-lri.org
Simulation Testing: If the compound is not found to be readily biodegradable, more complex simulation tests are necessary. nih.gov Methodologies following OECD Guidelines 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) and 309 (Aerobic Mineralization in Surface Water) can determine the degradation kinetics (half-life) in environmentally relevant compartments like water and sediment. nih.gov These studies should aim to identify major transformation products to understand the degradation pathway.
Fungal and Bacterial Strain Isolation: Research has shown that specific fungi and bacteria can degrade persistent halogenated and nitroaromatic compounds. rivm.nlnih.gov Future studies could involve isolating microbial strains from contaminated sites that demonstrate the ability to use this compound as a source of carbon or nitrogen, potentially leading to bioremediation strategies.
Bioaccumulation Potential Assessment
Bioaccumulation refers to the uptake and concentration of a chemical in an organism.
Predictive Approaches: The octanol-water partition coefficient (log Kₒw) is a key parameter for predicting a substance's tendency to accumulate in fatty tissues. The initial step would be to determine the log Kₒw for this compound using OECD Guideline 107 (Partition Coefficient, n-octanol/water: Shake Flask Method) or OECD 117 (HPLC Method).
Experimental Bioaccumulation Studies: If predictive data suggests a potential for bioaccumulation, experimental studies are warranted. The internationally recognized standard is the OECD Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure". oup.com This test measures the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state. oup.com Such studies provide the most reliable data for assessing bioaccumulation risk. researchgate.netepa.gov
Development of Analytical Methods for Environmental Monitoring
Effective monitoring of this compound in environmental matrices such as water, soil, and air requires the development of sensitive and specific analytical methods, which are currently not established. Future research should focus on creating and validating robust analytical protocols.
The molecular structure, containing a pyridine ring, a nitro group, and halogen atoms (bromine and fluorine), suggests that several analytical techniques could be adapted for its quantification.
Sample Preparation: The first step in environmental analysis is the extraction and concentration of the target analyte from the sample matrix.
Water Samples: Solid-Phase Extraction (SPE) using cartridges with appropriate sorbents (e.g., C18, polymeric sorbents) would be a primary technique to investigate for extracting the compound from water and concentrating it for analysis.
Soil and Sediment Samples: Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could be developed, followed by a clean-up step using SPE to remove interfering matrix components.
Instrumental Analysis:
Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. cdc.gov Coupling GC with a highly sensitive detector is crucial.
An Electron Capture Detector (ECD) would likely provide high sensitivity due to the presence of electronegative halogen and nitro functional groups.
A Mass Spectrometry (MS) detector offers superior specificity and structural confirmation. cdc.gov Method development would involve optimizing the temperature program and selecting appropriate mass-to-charge (m/z) ions for selective ion monitoring (SIM) to achieve low detection limits.
High-Performance Liquid Chromatography (HPLC): For this polar compound, HPLC is a strong alternative to GC, potentially avoiding the need for a derivatization step. nih.gov
A UV-Vis or Diode-Array Detector (DAD) could be used for quantification, as nitroaromatic compounds typically absorb UV light.
Coupling HPLC with Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would provide the highest degree of sensitivity and selectivity, making it the gold standard for trace-level environmental analysis.
The table below summarizes potential analytical approaches that could be developed for the environmental monitoring of this compound.
Table 1: Potential Analytical Methodologies for this compound
| Analytical Technique | Detector | Sample Matrix | Sample Preparation | Key Advantages |
|---|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Soil, Air | Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE) | High sensitivity to halogenated and nitro compounds |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil, Air | SPE, PLE | High selectivity and structural confirmation cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis / Diode-Array Detector (DAD) | Water, Soil | SPE, Liquid-Liquid Extraction (LLE) | Suitable for polar compounds, no derivatization needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
